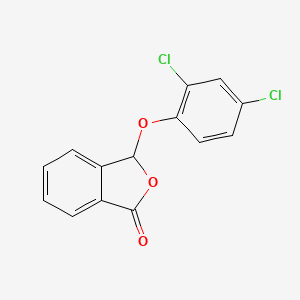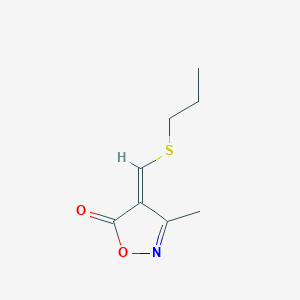
4,5,5-Trimethyl-3-(methylthio)-4,5-dihydro-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,5-Trimethyl-3-(methylthio)-4,5-dihydro-1H-1,2,4-triazole is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by its unique structure, which includes a triazole ring substituted with methyl and methylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,5-Trimethyl-3-(methylthio)-4,5-dihydro-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylthio-2-butanone with hydrazine hydrate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the formation of the triazole ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,5-Trimethyl-3-(methylthio)-4,5-dihydro-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The methylthio group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4,5,5-Trimethyl-3-(methylthio)-4,5-dihydro-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications, including as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism by which 4,5,5-Trimethyl-3-(methylthio)-4,5-dihydro-1H-1,2,4-triazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the triazole ring and methylthio group can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
1,2,4-Triazole: The parent compound, which lacks the methyl and methylthio substitutions.
3-Methyl-1,2,4-triazole: A simpler derivative with a single methyl group.
4,5-Dimethyl-1,2,4-triazole: Another derivative with two methyl groups.
Uniqueness: 4,5,5-Trimethyl-3-(methylthio)-4,5-dihydro-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and methylthio groups can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C6H13N3S |
|---|---|
Poids moléculaire |
159.26 g/mol |
Nom IUPAC |
4,5,5-trimethyl-3-methylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H13N3S/c1-6(2)8-7-5(10-4)9(6)3/h8H,1-4H3 |
Clé InChI |
VXOARKLVSMYNIC-UHFFFAOYSA-N |
SMILES canonique |
CC1(NN=C(N1C)SC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


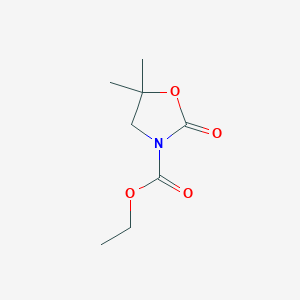

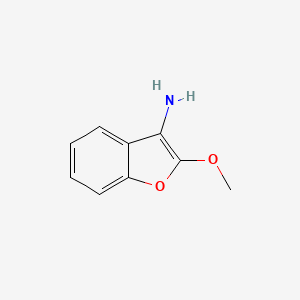
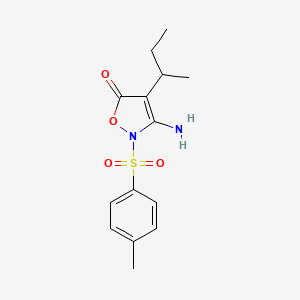


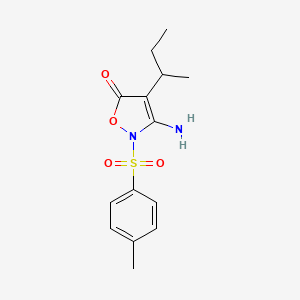

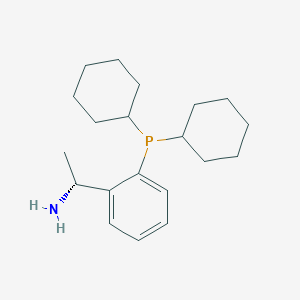
![7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide](/img/structure/B12875961.png)
![5-methoxybenzo[c]isoxazol-3(1H)-one](/img/structure/B12875962.png)

